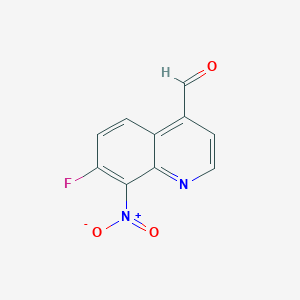

7-Fluoro-8-nitroquinoline-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-8-nitroquinoline-4-carbaldehyde is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 7th position, a nitro group at the 8th position, and an aldehyde group at the 4th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-nitroquinoline-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 7-fluoroquinoline to introduce the nitro group at the 8th position, followed by formylation to introduce the aldehyde group at the 4th position. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure selective nitration and formylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 7-Fluoro-8-nitroquinoline-4-carboxylic acid.

Reduction: 7-Fluoro-8-aminoquinoline-4-carbaldehyde.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-8-nitroquinoline-4-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: It is used in the study of enzyme inhibition and as a fluorescent probe due to its unique photophysical properties.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-8-nitroquinoline-4-carbaldehyde largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

7-Fluoroquinoline-4-carbaldehyde: Lacks the nitro group, resulting in different reactivity and applications.

8-Nitroquinoline-4-carbaldehyde: Lacks the fluorine atom, affecting its stability and biological activity.

7-Fluoro-8-nitroquinoline: Lacks the aldehyde group, limiting its use in certain synthetic applications.

Uniqueness: 7-Fluoro-8-nitroquinoline-4-carbaldehyde is unique due to the combined presence of fluorine, nitro, and aldehyde groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various research and industrial applications.

Biological Activity

7-Fluoro-8-nitroquinoline-4-carbaldehyde is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of a fluorine atom and a nitro group, contribute to its reactivity and biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A fluorine atom at the 7-position.

- A nitro group at the 8-position.

- An aldehyde functional group at the 4-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Similar compounds have shown mechanisms such as:

- Inhibition of DNA synthesis : This is crucial for its potential as an anticancer agent, as it may prevent cancer cell proliferation by disrupting their replication processes.

- Antimicrobial activity : Compounds with similar structures have demonstrated bacteriostatic effects, potentially through interference with bacterial DNA gyrase and other essential enzymes involved in bacterial growth and replication .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Inhibits DNA synthesis, interacts with DNA gyrase |

| 8-Hydroxyquinoline | Anticancer, Antimicrobial | Induces oxidative stress and DNA damage |

| 6-Methylquinoline | Antimicrobial | Disrupts bacterial cell wall synthesis |

| 8-Nitroquinoline | Anticancer | Induces apoptosis in cancer cells |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of quinoline, including those with fluorine substitutions, exhibited significant activity against Gram-positive bacteria. The presence of lipophilic groups enhanced their ability to penetrate bacterial membranes, leading to increased efficacy .

- Anticancer Potential : Research on similar quinoline derivatives has indicated that they can induce apoptosis in various cancer cell lines. For instance, complexes formed with metal ions and quinoline derivatives showed high cytotoxicity against breast cancer cells, with IC50 values lower than 1 μM .

- Mechanistic Insights : The interaction of quinoline derivatives with DNA gyrase was highlighted in studies focusing on their antibacterial properties. The fluorine substitution at the C-7 position has been shown to enhance binding affinity to this enzyme, thus increasing the overall antibacterial activity .

Properties

CAS No. |

1420793-90-3 |

|---|---|

Molecular Formula |

C10H5FN2O3 |

Molecular Weight |

220.16 g/mol |

IUPAC Name |

7-fluoro-8-nitroquinoline-4-carbaldehyde |

InChI |

InChI=1S/C10H5FN2O3/c11-8-2-1-7-6(5-14)3-4-12-9(7)10(8)13(15)16/h1-5H |

InChI Key |

RHBMETOXXMEOAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)C=O)[N+](=O)[O-])F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.